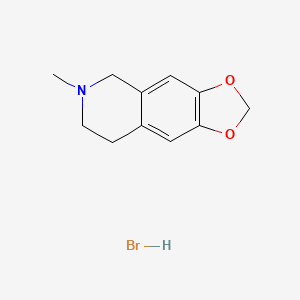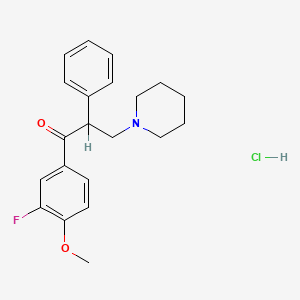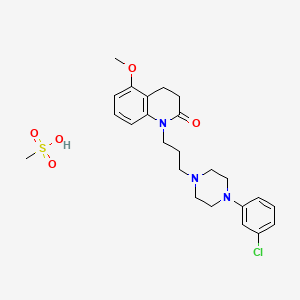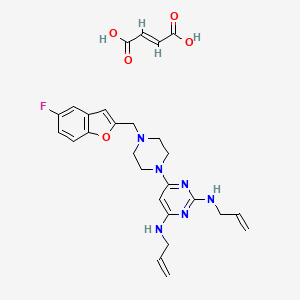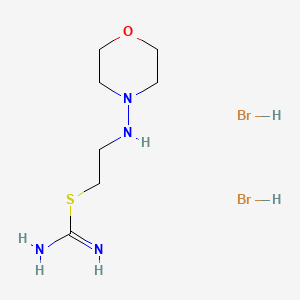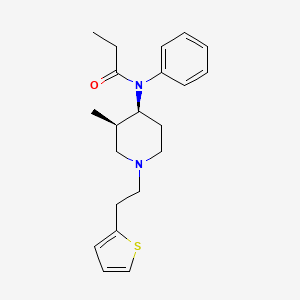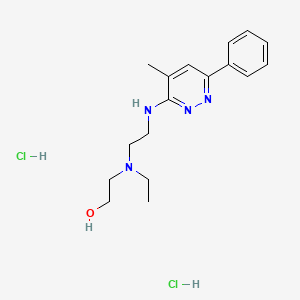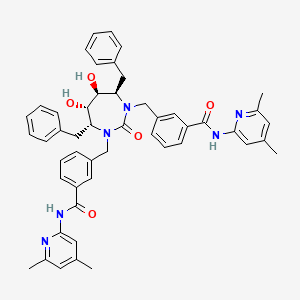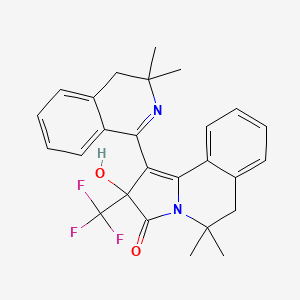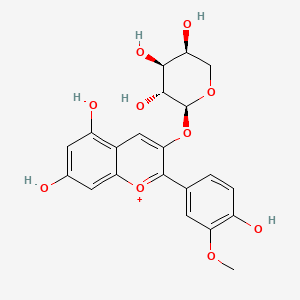
Peonidin 3-arabinoside cation
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peonidin 3-arabinoside cation is a type of anthocyanin, which is a subgroup of flavonoids. Anthocyanins are water-soluble pigments responsible for the red, purple, and blue colors in many plant tissues. This compound is commonly found in dietary sources such as fruits, seeds, and beverages. It has gained attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Peonidin 3-arabinoside cation can be synthesized through various methods. One common approach involves the extraction of anthocyanins from natural sources, followed by purification and chemical modification to obtain the desired compound. The extraction process typically uses solvents such as ethanol or methanol under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from plant materials, followed by purification using techniques like chromatography. The use of biotechnological methods, such as microbial fermentation, is also being explored to enhance the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Peonidin 3-arabinoside cation undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups in the compound and the reaction conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may lead to the formation of quinones, while reduction reactions may yield reduced anthocyanin derivatives .
Wissenschaftliche Forschungsanwendungen
Peonidin 3-arabinoside cation has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties and potential use as a natural colorant. In biology and medicine, it is investigated for its anti-inflammatory, anticancer, and neuroprotective effects. The compound is also explored for its potential use in the food and beverage industry as a natural additive .
Wirkmechanismus
The mechanism of action of peonidin 3-arabinoside cation involves its interaction with various molecular targets and pathways. It exerts its effects by scavenging free radicals, inhibiting inflammatory mediators, and modulating signaling pathways involved in cell proliferation and apoptosis. The compound’s antioxidant activity is primarily attributed to its ability to donate hydrogen atoms and electrons to neutralize reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
Peonidin 3-arabinoside cation is similar to other anthocyanins such as cyanidin, delphinidin, pelargonidin, and malvidin. These compounds share a common flavylium cation structure but differ in the number and position of hydroxyl and methoxy groups. This compound is unique due to its specific glycosylation pattern, which influences its stability, bioavailability, and biological activity .
List of Similar Compounds:- Cyanidin
- Delphinidin
- Pelargonidin
- Malvidin
- Petunidin
Eigenschaften
CAS-Nummer |
788153-92-4 |
|---|---|
Molekularformel |
C21H21O10+ |
Molekulargewicht |
433.4 g/mol |
IUPAC-Name |
(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C21H20O10/c1-28-16-4-9(2-3-12(16)23)20-17(31-21-19(27)18(26)14(25)8-29-21)7-11-13(24)5-10(22)6-15(11)30-20/h2-7,14,18-19,21,25-27H,8H2,1H3,(H2-,22,23,24)/p+1/t14-,18-,19+,21-/m0/s1 |
InChI-Schlüssel |
KRUPPTWQKIEURV-CWWINAKGSA-O |
Isomerische SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




